molecular formula C10H12ClNO2 B2890270 1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 1955556-70-3

1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2890270
CAS No.: 1955556-70-3
M. Wt: 213.66
InChI Key: JFQTYVWSNNMIKB-UHFFFAOYSA-N
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Description

Introduction to Cyclobutane Derivatives in Medicinal Chemistry

Historical Development of Cyclobutane Scaffolds

Cyclobutane, first synthesized in 1907, initially attracted attention for its strained carbocyclic structure. Early applications focused on its role in natural products, such as sceptrins from Agelas sceptrum sponges, which exhibit antimicrobial properties due to their cyclobutane-containing skeletons. The discovery of cyclobutane pyrimidine dimers (CPDs) in UV-damaged DNA further highlighted its biological relevance, albeit in pathological contexts.

The medicinal potential of cyclobutane derivatives gained traction with the development of platinum-based chemotherapeutics like carboplatin, which crosslinks DNA via a cyclobutane-diamine platinum core. Modern applications leverage cyclobutane’s puckered geometry, elongated C−C bonds (1.56 Å), and balanced strain energy (26.3 kcal/mol) to improve drug properties. For instance, cyclobutanes enhance metabolic stability by restricting rotatable bonds and reducing planarity, as seen in kinase inhibitors and antibody-drug conjugates.

Significance of Pyridine-Substituted Cyclobutanes in Research

Pyridine-substituted cyclobutanes combine the aromatic heterocycle’s hydrogen-bonding capability with the cyclobutane ring’s conformational rigidity. Pyridine’s nitrogen atom facilitates interactions with enzymatic active sites, while the cyclobutane moiety directs pharmacophore orientation and reduces entropy penalties during target binding. This synergy is exemplified in spirocyclic compounds like A-366, where a spirocyclobutane-indole scaffold enhances potency against histone methyltransferase G9a by 10-fold compared to flexible analogues.

The incorporation of carboxylic acid groups, as in 1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride, further augments solubility and enables salt formation for improved pharmacokinetics. Such derivatives are pivotal in fragment-based drug discovery, where fragment linking strategies exploit cyclobutane’s strain to stabilize target complexes.

Table 1: Key Properties of Cyclobutane vs. Cyclopropane and Cyclopentane
Property Cyclobutane Cyclopropane Cyclopentane
Strain Energy (kcal/mol) 26.3 28.1 7.1
Bond Length (Å) 1.56 1.53 1.54
Bond Angle (°) 88 60 108
Common Applications Conformational restriction, metabolic stability Reactive intermediates, strain-release chemistry Flexible linkers, macrocycles

Data sourced from PMC (2022) and RSC (2023).

Evolution of this compound in Literature

The synthesis of this compound builds on advances in strained ring chemistry. Early methods for cyclobutane functionalization relied on [2+2] photocycloadditions, but recent catalytic strategies, such as borylcupration of alkynes followed by strained ring cyclization, enable stereocontrolled access to multisubstituted cyclobutanes. For example, RSC (2023) reported a nickel-catalyzed approach to methylenecyclobutane (MCB) scaffolds, which are convertible to carboxylic acid derivatives via oxidation.

In medicinal chemistry, this compound’s pyridin-3-yl group likely serves as a bioisostere for aromatic amines, enabling interactions with aspartate or glutamate residues in target proteins. The carboxylic acid moiety enhances water solubility, critical for oral bioavailability, while the hydrochloride salt improves crystallinity for formulation. Applications include:

  • Kinase Inhibition : Cyclobutane-linked pyridines mimic ATP’s adenine moiety, competing for hydrophobic pockets in kinase active sites.
  • Antibody-Drug Conjugates (ADCs) : Cyclobutane-containing linkers, as in Wei et al.’s cathepsin B-selective ADC, improve tumor-targeted payload release.
Table 2: Representative Cyclobutane-Pyridine Hybrids in Drug Discovery
Compound Target Key Modification Effect on Potency
A-366 (Spirocylic CB) G9a Methyltransferase Spirocyclobutane-indole IC₅₀ = 153 nM
Compound 27 (CB Linker) Undisclosed Kinase cis-1,4-Cyclobutane linker 10x ↑ bioavailability
BMCB Derivatives Multiple Targets Boron-functionalized MCB Enables divergent synthesis

Properties

IUPAC Name

1-pyridin-3-ylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-9(13)10(4-2-5-10)8-3-1-6-11-7-8;/h1,3,6-7H,2,4-5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQTYVWSNNMIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CN=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(Pyridin-3-yl)cyclopropane-1-carboxylic Acid Hydrochloride

  • Molecular Formula: C₉H₁₀ClNO₂
  • Molecular Weight : 199.64 g/mol
  • Key Differences: Smaller cyclopropane ring increases ring strain (~27 kcal/mol vs. Reduced steric bulk may improve binding affinity in enzyme-active sites but lower metabolic stability due to strain-induced instability.
  • Applications : Used as a bioisostere for cyclobutane derivatives in protease inhibitor design .

Substituted Pyridine Derivatives

1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic Acid

  • Molecular Formula: C₁₀H₁₀ClNO₂
  • Molecular Weight : 211.64 g/mol
  • ~4.2 for non-chlorinated analogs). May exhibit improved halogen-bonding interactions in protein-ligand complexes.
  • Applications : Explored in antiviral drug candidates targeting RNA polymerase .

1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₀H₁₂ClNO₂
  • Molecular Weight : 213.66 g/mol
  • Key Differences :
    • Methylene linker between pyridine and cyclopropane increases conformational flexibility.
    • Higher molecular weight and lipophilicity (clogP ~1.2 vs. ~0.8 for cyclobutane analog) may improve blood-brain barrier penetration.
  • Applications : Investigated in CNS-targeting therapeutics due to enhanced bioavailability .

Other Cyclobutane Carboxylic Acid Derivatives

1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₂H₂₂ClNO₂
  • Molecular Weight : 247.77 g/mol
  • Key Differences: Cyclohexylamino group introduces a bulky, lipophilic substituent (clogP ~2.5), favoring membrane permeability. Potential for enhanced protease resistance due to steric shielding.
  • Applications : Utilized in peptide mimetics and kinase inhibitors .

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO₃
  • Molecular Weight : 257.71 g/mol
  • Key Differences: Benzyloxy group increases aromatic surface area, enabling π-π stacking interactions in receptor binding. Amino substitution at the 1-position diversifies functional group compatibility (e.g., for cross-coupling reactions).
  • Applications : Applied in glycopeptide antibiotic analogs and β-lactamase inhibitors .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid HCl Not explicitly provided C₁₀H₁₀ClNO₂ 211.64 Pyridin-3-yl, cyclobutane, carboxylic acid
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid HCl 1803581-23-8 C₉H₁₀ClNO₂ 199.64 Cyclopropane, pyridin-3-yl
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid 1260671-03-1 C₁₀H₁₀ClNO₂ 211.64 2-Chloropyridine, cyclobutane
1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid HCl 2060000-47-5 C₁₀H₁₂ClNO₂ 213.66 Methylene linker, cyclopropane
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl 1207894-63-0 C₁₂H₁₆ClNO₃ 257.71 Benzyloxy, amino substitution

Biological Activity

1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1132-61-2
  • Molecular Formula : C10H12ClN
  • Molecular Weight : 185.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor immune escape mechanisms. Inhibition of IDO1 can enhance anti-tumor immune responses, making this compound a candidate for cancer immunotherapy .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics. Studies have shown efficacy against various bacterial strains, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .

Anticancer Activity

The compound has been evaluated in several studies for its anticancer properties. It demonstrated significant inhibitory effects on cancer cell lines such as HeLa and others, with IC50 values indicating potent activity. For instance, related compounds have shown IC50 values as low as 2.6 nM against HeLa cells, highlighting the potential of pyridine derivatives in cancer therapy .

Case Studies and Experimental Data

A high-throughput screening study evaluated various derivatives against Mycobacterium tuberculosis and other eukaryotic cells. The results indicated that certain analogs of cyclobutane derivatives exhibited promising antibacterial activity with minimal cytotoxicity towards human cells .

Compound% Inhibition (MTB)IC50 (µM)
4PP-11006.3
AAP9923
PCB987.6

In another study focused on structure-activity relationships (SAR), modifications to the cyclobutane ring were explored to enhance potency and selectivity against IDO1 while minimizing off-target effects .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-(Pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride?

  • Methodological Answer: A common synthetic route involves using 1-aminocyclopropyl formate as a starting material, which undergoes sequential reactions catalyzed by sodium nitrite and sulfuric acid to yield the cyclobutane ring and pyridinyl moiety. The hydrochloride salt is formed via protonation with HCl to enhance aqueous solubility . Alternative approaches may include cyclopropane ring expansion or coupling reactions under catalytic conditions, though specific protocols require optimization for purity and yield.

Q. How can researchers determine the solubility of this compound in different solvents?

  • Methodological Answer: Solubility can be assessed experimentally by preparing stock solutions (e.g., 10 mM in DMSO or water) and using UV-Vis spectroscopy or HPLC to quantify solubility limits. The hydrochloride salt’s enhanced aqueous solubility (compared to the free base) allows for testing in PBS or saline buffers. For organic solvents, phase-solubility studies with incremental solvent ratios are recommended .

Q. What spectroscopic techniques are recommended for characterizing the compound’s structure and purity?

  • Methodological Answer:

  • 1H/13C NMR : To confirm the cyclobutane ring geometry and pyridinyl substitution pattern.
  • IR Spectroscopy : For identifying carboxylic acid O-H stretches and hydrochloride salt formation (N-H stretches).
  • Mass Spectrometry (HRMS/ESI-MS) : To verify molecular weight and isotopic patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation if crystalline forms are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrochloride salt during synthesis?

  • Methodological Answer: Reaction parameters such as temperature (e.g., 80°C for 17 hours), acid concentration, and catalyst loading (e.g., palladium on carbon) significantly impact yield. Design-of-experiment (DoE) approaches can systematically vary these factors, while in-line monitoring (e.g., TLC or HPLC) tracks intermediate formation. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .

Q. What strategies can address discrepancies in reported biological activity data across studies?

  • Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, buffer pH). To resolve this:

  • Standardize Assays : Use validated cell models (e.g., HEK293 for receptor binding) and control for salt form differences.
  • Dose-Response Curves : Compare EC50/IC50 values under identical conditions.
  • Structural Confirmation : Ensure compound integrity via LC-MS before biological testing .

Q. How can researchers design analogues of this compound to enhance bioavailability while retaining activity?

  • Methodological Answer:

  • Functional Group Modifications : Replace the carboxylic acid with ester prodrugs to improve membrane permeability.
  • Salt Form Screening : Test alternative counterions (e.g., citrate, phosphate) for solubility and stability.
  • Cyclobutane Ring Substitution : Introduce methyl or fluorine groups to modulate metabolic stability without altering steric bulk .

Q. What computational methods are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-sensitive targets (e.g., kinases).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in simulated physiological conditions.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from PubChem or ChEMBL .

Q. How can contradictory data on the compound’s stability under different storage conditions be resolved?

  • Methodological Answer: Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., decarboxylation or hydrolysis byproducts). Results should inform recommended storage conditions (e.g., desiccated at -20°C for long-term stability) .

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